N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
Description
N'-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core linked to a 3,4-dimethoxybenzenesulfonyl group and a dimethylaminoethyl substituent. The 3,4-dimethoxybenzenesulfonyl group confers electron-rich aromatic properties, while the dimethylaminoethyl side chain may enhance solubility and influence pharmacokinetics .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O7S/c1-22(2)10-8-20-18(24)19(25)21-13-17-23(9-5-11-30-17)31(26,27)14-6-7-15(28-3)16(12-14)29-4/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJALFWADHZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The compound features a unique combination of functional groups:
- 1,3-Oxazinan-2-yl group
- Sulfonyl group attached to a 3,4-dimethoxyphenyl moiety
- Ethanediamide backbone with a dimethylamino substituent
The molecular formula is , with a molecular weight of approximately 458.53 g/mol. This structure suggests both hydrophobic and polar characteristics, which may influence its solubility and interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 458.53 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The sulfonyl group can form strong interactions with active sites of proteins, while the oxazinan ring provides structural stability. This may lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
- Antibacterial Properties : Compounds structurally related to this compound have demonstrated antibacterial activity against various clinically relevant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
- Enzyme Inhibition Studies : Enzyme assays have shown that the compound can effectively inhibit enzymes such as proteases and kinases, which are crucial in various biological processes including cell division and apoptosis. The binding affinity and specificity for these targets are influenced by the compound’s structural features.
Comparative Analysis
To highlight the significance of this compound in medicinal chemistry, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Key Features |
|---|---|
| N'-cycloheptyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide | Similar oxazolidine structure; potential for similar biological activity |
| N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide | Shares sulfonamide and oxazolidine components; differing side chains |
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethanediamide Derivatives
Impact of Structural Differences
Sulfonyl Substituents
Heterocyclic Core
N-Substituents
- Dimethylaminoethyl (Target Compound): The tertiary amine enhances water solubility via protonation at physiological pH, contrasting with lipophilic groups like cyclopentyl () or furan-2-ylmethyl () .
Q & A
Basic Research Questions
What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Synthetic Strategy: The compound’s structure includes a sulfonyl group, oxazinan-2-yl ring, and ethanediamide linkage. A multi-step approach is recommended:
- Sulfonylation: React 3,4-dimethoxybenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol under basic conditions (e.g., NaHCO₃) .
- Amide Coupling: Use EDCI/HOBt or DCC as coupling agents to link the sulfonylated oxazinan intermediate to N-[2-(dimethylamino)ethyl]ethanediamide.
- Purification: Employ column chromatography (silica gel, 5–10% MeOH in DCM) or recrystallization (EtOAc/hexane) to isolate the final product.
- Yield Optimization: Adjust reaction temperature (0–25°C for sulfonylation) and stoichiometry (1.2 equivalents of sulfonyl chloride). Monitor reaction progress via TLC or LC-MS .
How can the compound’s structure be confirmed using analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify protons on the oxazinan ring (δ 3.5–4.5 ppm) and dimethylaminoethyl group (δ 2.2–2.8 ppm).
- ¹³C NMR: Confirm sulfonyl (C-SO₂ at ~125 ppm) and amide carbonyl (C=O at ~170 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak) with <5 ppm error.
- Infrared (IR) Spectroscopy: Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Target Selection: Prioritize assays based on structural analogs (e.g., sulfonamide-containing compounds often target enzymes like carbonic anhydrase or kinases) .
- Assay Design:
- Data Interpretation: Compare IC₅₀ values with positive controls (e.g., acetazolamide for carbonic anhydrase).
Advanced Research Questions
How does the sulfonyl group’s electronic configuration influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map electron density on the sulfonyl group. The electron-withdrawing nature enhances susceptibility to nucleophilic attack at the sulfur center .
- Experimental Validation: React the compound with nucleophiles (e.g., amines or thiols) in DMF at 60°C. Monitor sulfonamide bond cleavage via LC-MS .
What strategies resolve contradictions in observed vs. predicted biological activity?
Methodological Answer:
- Hypothesis Testing:
- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- Metabolite Interference: Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via UPLC-QTOF .
- Data Reconciliation: Use cheminformatics tools (e.g., Schrödinger’s Phase) to align experimental IC₅₀ values with QSAR models .
How can in silico modeling predict pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
